N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide
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Overview
Description
N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound features a trimethoxyphenyl group, which is known for its pharmacological properties, attached to an indoline-1,2-dicarboxamide scaffold.
Mechanism of Action
Target of Action
The primary targets of N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
This compound interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also inhibits Hsp90, a chaperone protein that helps other proteins fold properly . By inhibiting these targets, the compound disrupts normal cellular processes, leading to cell death .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle formation and leading to cell cycle arrest . By inhibiting Hsp90, it affects the stability and function of several client proteins involved in cell growth and survival .
Result of Action
The result of the compound’s action at the molecular and cellular level is the disruption of normal cellular processes, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
The TMP group in N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound influences cell function in various ways. It has been shown to have notable anti-cancer effects, demonstrating remarkable multi-activity or specific targeting
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The TMP group plays a critical role in the fitting of the compound into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
The synthesis of N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxyaniline and indoline-1,2-dicarboxylic acid.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 3,4,5-trimethoxyaniline and the carboxylic acid group of indoline-1,2-dicarboxylic acid. This is usually achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds.
Comparison with Similar Compounds
N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide and other indole derivatives with trimethoxyphenyl groups.
Uniqueness: The unique combination of the trimethoxyphenyl group and the indoline-1,2-dicarboxamide scaffold imparts distinct pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-25-15-9-12(10-16(26-2)17(15)27-3)21-19(24)22-13-7-5-4-6-11(13)8-14(22)18(20)23/h4-7,9-10,14H,8H2,1-3H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAOVNPUYSIXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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